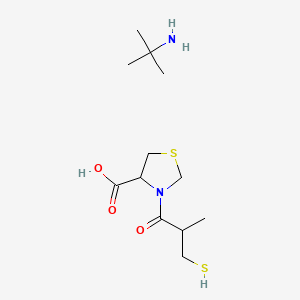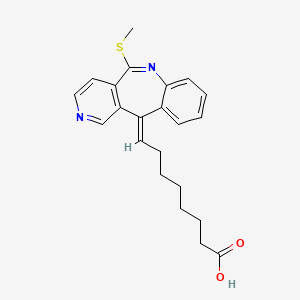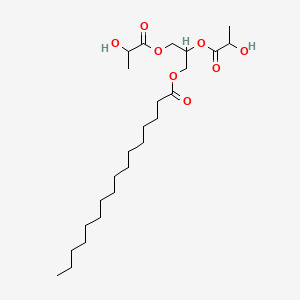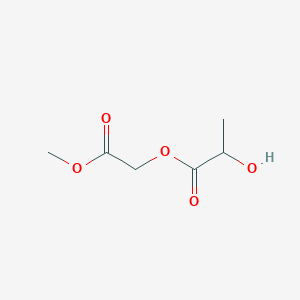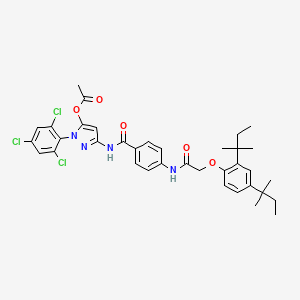
3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the trichlorophenyl group. Subsequent steps involve the attachment of the benzamido and acetamido groups, with the final step being the addition of the di-tert-pentylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[p-[(2,4-di-tert-Butylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- 3-[p-[(2,4-di-tert-Hexylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
Uniqueness
Compared to similar compounds, 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate stands out due to its specific substituents, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
33898-91-8 |
|---|---|
Molekularformel |
C36H39Cl3N4O5 |
Molekulargewicht |
714.1 g/mol |
IUPAC-Name |
[5-[[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoyl]amino]-2-(2,4,6-trichlorophenyl)pyrazol-3-yl] acetate |
InChI |
InChI=1S/C36H39Cl3N4O5/c1-8-35(4,5)23-12-15-29(26(16-23)36(6,7)9-2)47-20-31(45)40-25-13-10-22(11-14-25)34(46)41-30-19-32(48-21(3)44)43(42-30)33-27(38)17-24(37)18-28(33)39/h10-19H,8-9,20H2,1-7H3,(H,40,45)(H,41,42,46) |
InChI-Schlüssel |
NRNXIYKKJAMQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN(C(=C3)OC(=O)C)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


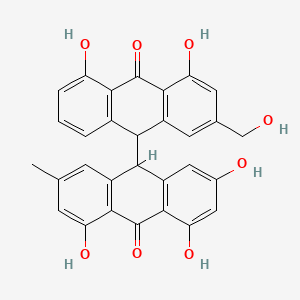
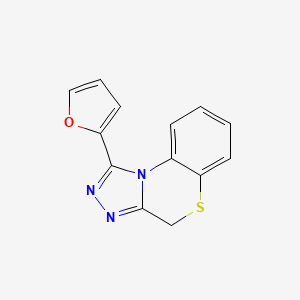
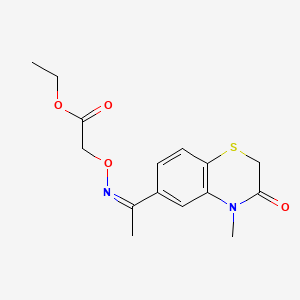


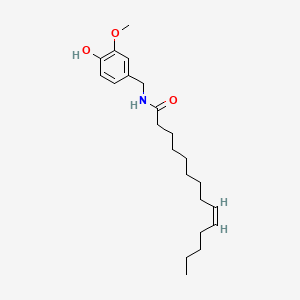
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
